

Fluroxypyrr-13C2 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluroxypyrr-13C2**

Cat. No.: **B12396418**

[Get Quote](#)

An In-depth Technical Guide on **Fluroxypyrr-13C2**

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to the isotopically labeled herbicide, **Fluroxypyrr-13C2**. It is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture.

Quantitative Data Summary

For ease of comparison, the key quantitative data for Fluroxypyrr and its specified isotopologue are summarized in the table below.

Compound	CAS Number	Molecular Weight (g/mol)
Fluroxypyrr	69377-81-7	255.03
Fluroxypyrr-13C2	Not Available	257.02[1][2]

Note: A specific CAS number for **Fluroxypyrr-13C2** is not publicly available. It is common practice to reference the CAS number of the unlabeled parent compound for its isotopically labeled analogues.

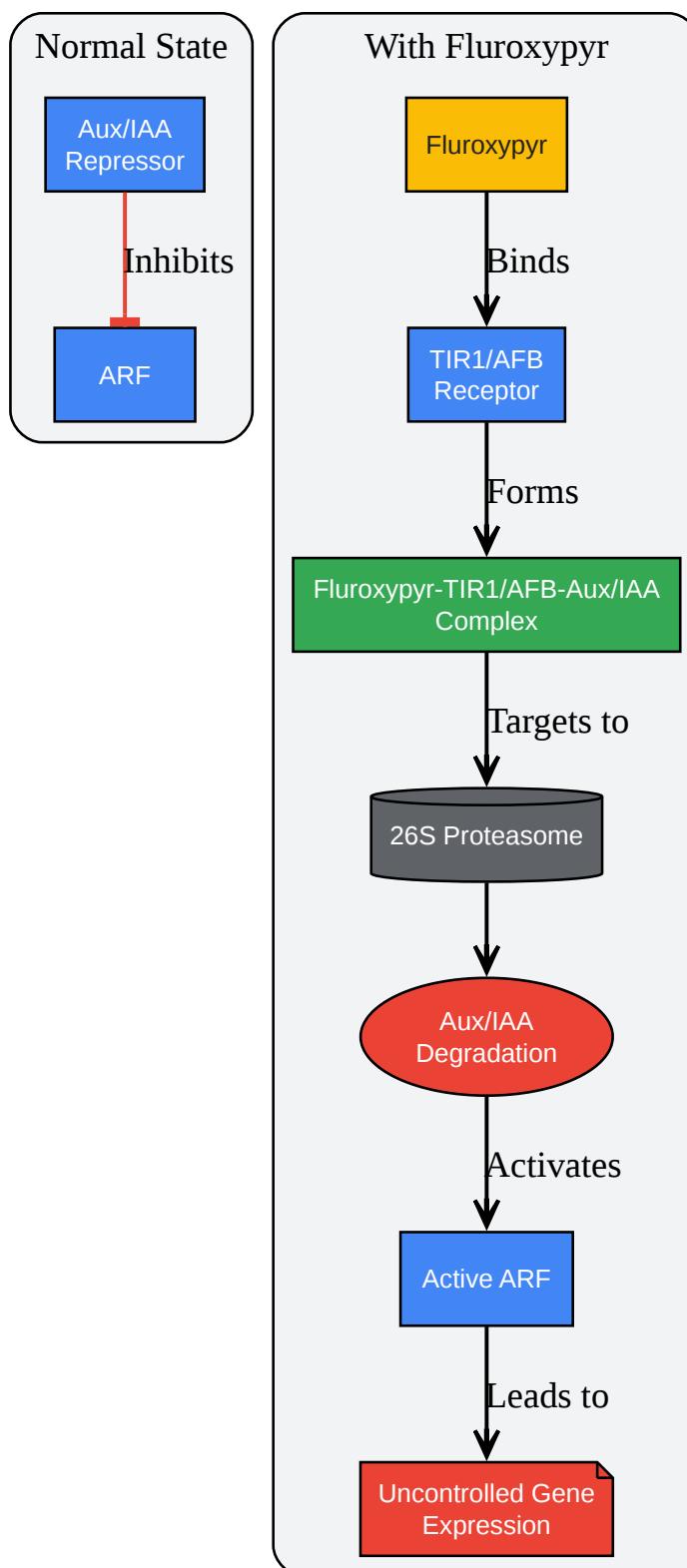
Core Compound Overview: Fluroxypyrr

Fluroxypyr is a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings.^{[2][3]} It belongs to the pyridine carboxylic acid class of herbicides and functions as a synthetic auxin.^[2] Its mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible plants, which ultimately results in their death. A key advantage of Fluroxypyr is its selectivity, which allows for the effective removal of broadleaf weeds without causing significant harm to grass crops.

Fluroxypyr-13C2: A Tool for Research

Fluroxypyr-13C2 is a stable isotope-labeled variant of Fluroxypyr, where two Carbon-12 atoms are substituted with Carbon-13 atoms. This isotopic labeling increases the molecular weight to 257.02 g/mol and renders the molecule distinguishable from its unlabeled counterpart by mass spectrometry. This property makes **Fluroxypyr-13C2** an invaluable tool in scientific research, particularly as an internal standard for quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate determination of Fluroxypyr concentrations in complex matrices by correcting for variations during sample preparation and analysis.

Mechanism of Action in Plants: The Auxin Signaling Pathway


Fluroxypyr exerts its herbicidal effects by disrupting the auxin signaling pathway in plants. It acts as a mimic of the natural auxin, indole-3-acetic acid (IAA).

The key steps of this disruption are as follows:

- Perception and Binding: The biologically active form of Fluroxypyr binds to the TIR1/AFB family of auxin co-receptors.
- Complex Formation: This binding event stabilizes the formation of a complex between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.
- Targeted Degradation: The formation of this complex signals the ubiquitination of the Aux/IAA proteins, marking them for degradation by the 26S proteasome.

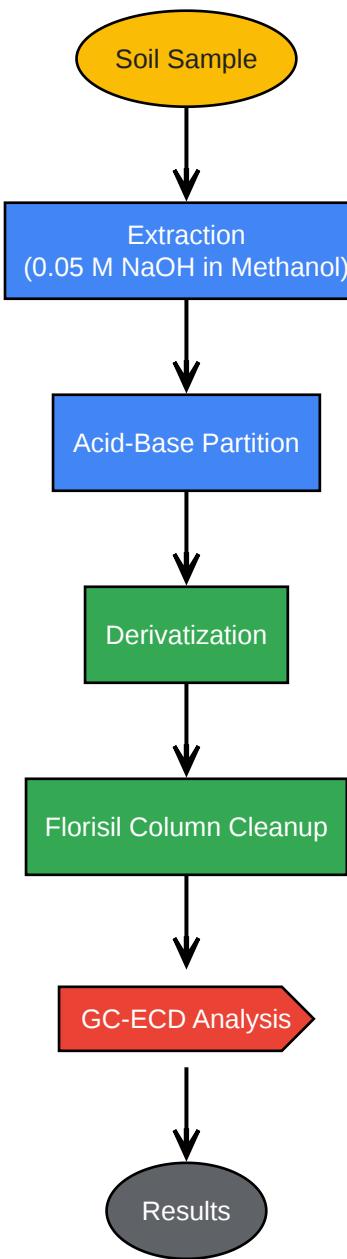
- De-repression of Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs). These ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoter regions of auxin-responsive genes, thereby activating their transcription.
- Physiological Effect: The persistent and unregulated activation of these genes by Fluroxypyr leads to an overstimulation of auxin-related processes, resulting in epinastic growth, tissue damage, and ultimately, plant death.

Diagram of Fluroxypyr's Effect on the Auxin Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Logical flow of Fluroxypyr's disruption of auxin signaling.

Experimental Protocols


Method for Determination of Fluroxypyrr in Soil

This protocol details a method for the extraction, purification, and quantification of Fluroxypyrr in soil samples, a critical procedure for environmental monitoring.

Methodology:

- Extraction: Soil samples are extracted with a solution of 0.05 M sodium hydroxide in methanol.
- Purification: The resulting extract undergoes an acid-base liquid-liquid partition for initial cleanup.
- Derivatization: The purified extract is concentrated, and the Fluroxypyrr is derivatized to a more volatile form suitable for gas chromatography.
- Cleanup: The derivatized sample is further cleaned using a Florisil solid-phase extraction column.
- Analysis: The final sample is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).
- Recovery Rate: 70% to 104%
- Limit of Detection (LOD): 5 µg/kg

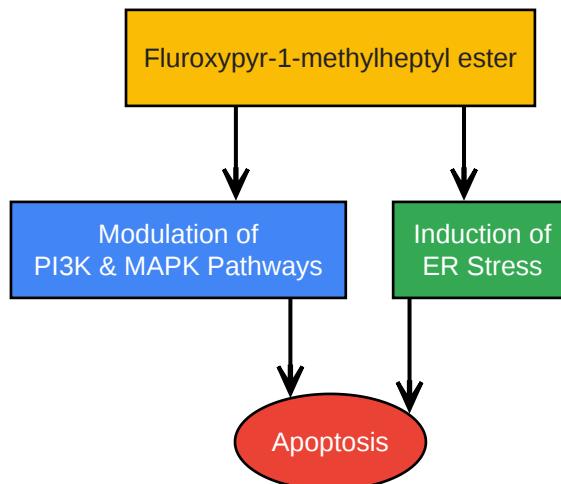
Diagram of Experimental Workflow for Soil Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of Fluroxypyrr in soil.

HPLC Method for the Analysis of Fluroxypyrr Ester

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of Fluroxypyrr esters.


Chromatographic Conditions:

- Column: SinoChrom ODS-BP (5 μ m, 4.6mm \times 200mm)
- Mobile Phase: Methanol:Water (85:15, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 235 nm
- Internal Standard: o-nitroaniline
- Linear Range: 0.02 ~ 0.5 mg/mL
- Correlation Coefficient (r): 0.9994
- Standard Addition Recovery: 99.5% ~ 100%

Potential Effects in Mammalian Systems

While the primary target of Fluroxypyr is the plant auxin pathway, some research has explored its effects on mammalian cells. One study investigated the impact of Fluroxypyr-1-methylheptyl ester (FPMH) on bovine mammary gland epithelial cells. The findings suggested that FPMH can induce apoptosis (programmed cell death) by modulating the PI3K and MAPK signaling pathways and by causing endoplasmic reticulum (ER) stress.

Diagram of Proposed Signaling in Bovine Mammary Cells

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of FPMH-induced apoptosis in mammalian cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. icl-growingsolutions.com [icl-growingsolutions.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. [Fluroxypyrr | Farm Marketplace](http://Fluroxypyrr.Farm) [marketplace.farm]
- To cite this document: BenchChem. [Fluroxypyrr-13C2 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396418#fluroxypyrr-13c2-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b12396418#fluroxypyrr-13c2-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com